Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
Description
Properties
Molecular Formula |
C7H6N4O3S |
|---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
ethyl 5-(thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C7H6N4O3S/c1-2-13-7(12)5-9-6(14-10-5)4-3-8-11-15-4/h3H,2H2,1H3 |
InChI Key |
TXWFRUSBHZKFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CN=NS2 |
Origin of Product |
United States |
Preparation Methods
Core 1,2,4-Oxadiazole Synthesis via Amidoxime Cyclization
The 1,2,4-oxadiazole ring is typically constructed via cyclization of amidoximes with carboxylic acid derivatives. For this compound, ethyl 3-cyano-2-thiadiazole-5-carboxylate could serve as a key intermediate.
- Step 1 : React 1,2,3-thiadiazole-5-carbonitrile with hydroxylamine hydrochloride in ethanol/water to form the corresponding amidoxime.
- Step 2 : Treat the amidoxime with ethyl chlorooxalate in the presence of a coupling agent (e.g., EDC or TBTU) to facilitate O-acylation, followed by thermal cyclodehydration at 90–110°C.
Reaction Scheme :
$$
\text{Thiadiazole-5-carbonitrile} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{Amidoxime} \xrightarrow{\text{Ethyl chlorooxalate, EDC}} \text{Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate}
$$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Temperature | 90–110°C | |
| Yield | 65–78% |
Multi-Component One-Pot Synthesis
A streamlined approach employs gem-dibromomethylarenes and amidoximes, adapted from Vinaya K. et al.:
- Reactants : 5-(gem-dibromomethyl)-1,2,3-thiadiazole and ethyl cyanoacetate-derived amidoxime.
- Conditions : DMF, 80°C, 12–16 hours.
- Advantages : High regioselectivity and reduced purification steps.
- Limited commercial availability of gem-dibromothiadiazole precursors.
- Requires inert atmosphere to prevent hydrolysis.
DNA-Conjugated Oxadiazole Synthesis
Adapting the DNA-encoded method by Golushko et al.:
- Step 1 : Immobilize 1,2,3-thiadiazole-5-carbonitrile on a DNA-conjugated resin.
- Step 2 : Convert to amidoxime using hydroxylamine (pH 9.5, 50°C).
- Step 3 : O-Acylate with ethyl oxalyl chloride and cyclize at 90°C in borate buffer.
| Metric | DNA-Conjugated Method | Traditional Method |
|---|---|---|
| Yield | 51–92% | 60–78% |
| Purity | >90% | 70–85% |
| Scalability | Limited | High |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times:
- Procedure :
- Mix thiadiazole-5-carbohydrazide with ethyl glyoxylate in acetic acid.
- Irradiate at 150 W for 10 minutes.
- Yield : 82–89% (vs. 65% conventional heating).
Electrochemical Oxidative Coupling
A novel method leverages electrochemical N–S bond formation for the thiadiazole moiety:
- Anode : Graphite; Cathode : Platinum
- Electrolyte : NH$$4$$PF$$6$$ in acetonitrile
- Substrate : 5-amino-1,2,4-oxadiazole-3-carboxylate derivative
- Outcome : Direct coupling with sulfur sources (e.g., S$$_8$$) forms the thiadiazole ring.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Complexity | Scalability |
|---|---|---|---|---|
| Amidoxime Cyclization | 65–78 | 6–12 h | Moderate | High |
| One-Pot Synthesis | 70–85 | 12–16 h | High | Moderate |
| DNA-Conjugated | 51–92 | 24–48 h | Very High | Low |
| Microwave-Assisted | 82–89 | 10 min | Low | High |
| Electrochemical | 55–68 | 2–4 h | Moderate | Moderate |
Critical Considerations
- Regioselectivity : Ensuring correct substitution on the oxadiazole ring requires precise stoichiometry and temperature control.
- Stability : The thiadiazole ring is sensitive to strong acids; methods using TfOH or POCl$$_3$$ may degrade the product.
- Purification : Chromatography or recrystallization (ethanol/water) is essential due to byproducts like O-acylamidoximes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines
Scientific Research Applications
Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s mesoionic nature allows it to cross cellular membranes and interact with biological targets, such as enzymes and receptors . This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in its observed biological effects.
Comparison with Similar Compounds
Key Observations:
- Biological Activity : Thiophene- and phenyl-substituted analogs exhibit antimicrobial and antiviral properties, suggesting the thiadiazole variant may also target microbial enzymes or DNA .
- Reactivity : Chloromethyl-substituted derivatives are highly reactive, enabling further derivatization (e.g., nucleophilic substitution), whereas tert-butyl groups improve lipophilicity .
Antimicrobial Activity:
- Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate demonstrated activity against Candida albicans .
Physicochemical Properties and Stability
- Solubility: Thiophene- and phenyl-substituted analogs exhibit moderate solubility in organic solvents (e.g., DMSO, ethanol), while chloromethyl derivatives are more polar .
- Stability : 1,2,4-Oxadiazoles are generally stable under ambient conditions but may degrade under strong acidic/basic environments. Thiadiazole rings are prone to hydrolysis under extreme pH .
Biological Activity
Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
This compound contains both thiadiazole and oxadiazole moieties, which are known for their significant biological activities. The presence of these heterocyclic structures enhances the compound's potential as a therapeutic agent.
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of 1,2,4-oxadiazole derivatives. For instance:
- Cytotoxicity : In vitro studies revealed that compounds containing the oxadiazole core exhibited cytotoxic effects against various cancer cell lines. This compound showed IC50 values in the sub-micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines .
- Mechanism of Action : Flow cytometry assays indicated that this compound induces apoptosis in cancer cells through the activation of p53 and caspase pathways. The compound's ability to disrupt cellular machinery related to DNA replication has also been noted .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies:
- Bacterial Inhibition : It has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures exhibited EC50 values lower than standard antibiotics like bismerthiazol .
Other Biological Activities
In addition to its anticancer and antimicrobial properties, this compound has been investigated for other pharmacological effects:
- Antioxidant Activity : The oxadiazole derivatives have demonstrated significant antioxidant properties, which can be beneficial in reducing oxidative stress-related diseases .
- Anti-inflammatory Effects : Some studies suggest that compounds with oxadiazole structures may exhibit anti-inflammatory activity through modulation of inflammatory pathways .
Case Studies and Research Findings
A compilation of research findings illustrates the broad spectrum of biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate?
- Methodology : Utilize a multi-step synthesis involving cyclization and coupling reactions. For example, ester hydrolysis of ethyl oxadiazole carboxylates (as described in ) can yield intermediates. Thiadiazole rings are typically synthesized via cycloaddition reactions using precursors like thiosemicarbazides. Ensure anhydrous conditions and catalytic acid/base for optimal yields. Structural confirmation via NMR and mass spectrometry (MS) is critical, as demonstrated in (MS: m/z 235.1 [M+H]+).
Q. How should researchers handle this compound safely in laboratory settings?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) for dust or vapor exposure .
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols or vapors .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
Q. What analytical techniques are suitable for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions on the oxadiazole and thiadiazole rings.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns (e.g., m/z 235.1 [M+H]+ in ).
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm).
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodology :
- Perform density functional theory (DFT) calculations to map electron density on the thiadiazole and oxadiazole rings, predicting sites for nucleophilic/electrophilic attack.
- Molecular docking studies can explore interactions with biological targets (e.g., enzymes or receptors).
- Data Interpretation : Compare computational results with experimental reactivity data (e.g., hydrolysis rates from ) to validate models.
Q. What experimental approaches resolve contradictions in toxicity data for structurally similar oxadiazole derivatives?
- Case Study : reports no specific toxicity data, while classifies acute oral toxicity (Category 4) and respiratory irritation (Category 3).
- Resolution :
- Conduct in vitro assays (e.g., MTT for cytotoxicity) and in vivo acute toxicity studies (OECD 423 guidelines) to generate compound-specific data.
- Cross-reference with structurally analogous compounds (e.g., ethyl oxadiazole carboxylates in and ) to identify trends in substituent-driven toxicity.
Q. How does the electronic nature of the thiadiazole ring influence the stability of this compound under varying pH conditions?
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy.
- Compare with oxadiazole derivatives lacking the thiadiazole group (e.g., ) to isolate electronic effects.
- Key Insight : The electron-withdrawing thiadiazole may enhance ester group hydrolysis at alkaline pH, as seen in similar compounds ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
